molecular formula C9H8F2N4 B13630228 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13630228
M. Wt: 210.18 g/mol
InChI Key: QOCXUVRBWCSQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the difluorobenzyl group enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. This reaction is a type of “click chemistry” that allows for the efficient and regioselective formation of 1,2,3-triazoles. The reaction conditions generally involve the use of copper(I) iodide as a catalyst, with a base such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method uses copper-on-charcoal as a heterogeneous catalyst, providing high yields and functional group tolerance .

Chemical Reactions Analysis

1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in bioconjugation chemistry, where it helps in the labeling and tracking of biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The difluorobenzyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-Benzyl-1h-1,2,3-triazol-4-amine: Lacks the difluorobenzyl group, resulting in different chemical properties and reactivity.

    1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine: Similar structure but with different fluorine substitution, leading to variations in chemical behavior.

    1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine: Contains chlorine instead of fluorine, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and reactivity in various chemical and biological contexts.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8F2N4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

QOCXUVRBWCSQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=N2)N)F

Origin of Product

United States

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